molecular formula C20H21NO3 B2931611 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879047-11-7

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2931611
CAS No.: 879047-11-7
M. Wt: 323.392
InChI Key: CQLUMCNOMHELKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one ( 879047-11-7) is an oxindole derivative with a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol . This complex molecule features a 2,3-dihydro-1H-indol-2-one (oxindole) core, which is a privileged scaffold in medicinal chemistry due to its wide range of biodynamic activities . The structure is further substituted with benzyl, hydroxy, dimethyl, and 2-oxopropyl functional groups, making it a valuable intermediate for the synthesis of novel chemical entities. Researchers can leverage this compound in exploratory studies, particularly in developing new pharmacologically active molecules. Indole and oxindole derivatives are extensively reported in scientific literature to possess significant biological potential, including antiviral, antibacterial, antifungal, and anticancer activities . The specific stereochemistry and substitution pattern on the oxindole core can be critical for binding to various biological targets, such as enzymes and receptors. This product is offered with a guaranteed purity of 90% or higher and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-9-14(2)18-17(10-13)20(24,11-15(3)22)19(23)21(18)12-16-7-5-4-6-8-16/h4-10,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLUMCNOMHELKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Benzylamine, acetylacetone, and appropriate indole precursors.

    Reaction Steps:

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., Lewis acids).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: Halogenation or nitration at specific positions on the indole ring using halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Catalysts: Lewis acids (e.g., AlCl3), transition metal catalysts (e.g., Pd/C).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalating into DNA/RNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Indol-2-One Derivatives

The structural uniqueness of the target compound lies in its combination of substituents. Below is a comparative analysis with similar indol-2-one derivatives:

Table 1: Key Structural Differences Among Indol-2-One Analogues
Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 1-Benzyl, 3-OH, 3-(2-oxopropyl), 5,7-Me C₂₁H₂₁NO₃ Hydroxy and 2-oxopropyl groups at C-3; benzyl at C-1
8-(2-Oxopropyl)-Erythranine (Compound 4) 8-(2-Oxopropyl), 11-OH C₂₁H₂₃NO₅ 2-Oxopropyl at C-8; hydroxy at C-11 instead of C-3
15,20-Dehydro-3α-(2-Oxopropyl) Coronaridine 3α-(2-Oxopropyl), Coronaridine core C₂₂H₂₆N₂O₂ Coronaridine backbone with 2-oxopropyl at C-3α; distinct bicyclic structure
3-(Hydroxyimino)-5,7-Dimethyl-2,3-Dihydro-1H-Indol-2-One 3-Hydroxyimino, 5,7-Me C₁₁H₁₂N₂O₂ Hydroxyimino replaces benzyl and 2-oxopropyl; altered hydrogen bonding
(3Z)-3-(2-[4-(3,4-Dihydroxyphenyl)-Thiazol-2-yl]Hydrazinylidene)-2,3-Dihydro-1H-Indol-2-One Hydrazinylidene at C-3 C₁₉H₁₅N₃O₃S Hydrazineylidene substituent; dual inhibition of HIV enzymes

Biological Activity

1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is an indole derivative characterized by its complex structure, which includes a benzyl group, hydroxy group, and a 2-oxopropyl side chain. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of the compound is C20H21NO3C_{20}H_{21}NO_3 with a molecular weight of approximately 323.39 g/mol. Its structure allows for various chemical reactions typical of indole derivatives, such as electrophilic substitutions and nucleophilic attacks due to the presence of functional groups like hydroxyl and carbonyl.

Biological Activity

Research indicates that indole derivatives, including this compound, have significant pharmacological properties. The specific biological activities attributed to this compound include:

1. Anti-inflammatory Effects
Studies on related indole compounds suggest that they can inhibit inflammatory pathways. The hydroxy group in the structure may enhance interactions with biological targets involved in inflammation.

2. Anticancer Properties
Indole derivatives have been explored for their anticancer potential. Similar compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

3. Neuroprotective Effects
The interaction of indole derivatives with neurotransmitter receptors indicates potential neuroprotective properties. This could be particularly relevant for neurological disorders.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Hydrogen Bonding: The hydroxy group may participate in hydrogen bonding with target proteins or enzymes.
  • Receptor Binding: The compound may interact with various neurotransmitter systems, influencing signaling pathways associated with pain and inflammation.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesBiological Activity
5-MethoxyindoleMethoxy group at position 5Antidepressant effects
Indoleacetic acidCarboxylic acid substituentPlant growth regulator
5-HydroxyindoleHydroxy group at position 5Neurotransmitter activity

What distinguishes this compound from these compounds is its unique substitution pattern and the proximity of both hydroxy and carbonyl functionalities on the indole ring system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.